synthesis of Benzo[c]cinnoline N-oxide from 2,2'-dinitrobiphenyl
An In-depth Technical Guide to the Synthesis of Benzo[c]cinnoline N-oxide from 2,2'-Dinitrobiphenyl Abstract This technical guide provides a comprehensive overview of the synthesis of Benzo[c]cinnoline N-oxide, a signifi...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Synthesis of Benzo[c]cinnoline N-oxide from 2,2'-Dinitrobiphenyl
Abstract
This technical guide provides a comprehensive overview of the synthesis of Benzo[c]cinnoline N-oxide, a significant heterocyclic compound, starting from 2,2'-dinitrobiphenyl. The document elucidates the mechanistic intricacies of the reductive cyclization pathway, offering field-proven experimental protocols and critical insights into reaction control. By detailing the causality behind procedural choices, this guide serves as an authoritative resource for researchers, medicinal chemists, and professionals in drug development, ensuring a robust and reproducible synthetic strategy.
Introduction: The Significance of the Benzo[c]cinnoline Scaffold
The benzo[c]cinnoline framework is a privileged heterocyclic motif that appears in a wide array of functional materials and biologically active compounds.[1] Its unique photophysical properties, including broad absorption bands and a high quantum yield of triplet formation, make it valuable in the development of biosensors, organic field-effect transistors (OFETs), and fluorophores for biological imaging.[2] Furthermore, derivatives of benzo[c]cinnoline have demonstrated promising therapeutic potential, exhibiting anticancer and antiandrogenic activities.[2]
The synthesis of benzo[c]cinnoline and its N-oxide derivatives from 2,2'-dinitrobiphenyl represents a classical and powerful approach.[2] This transformation, proceeding via a reductive cyclization, offers a direct route to the core tricyclic structure. This guide focuses specifically on a highly efficient process that allows for the selective synthesis of Benzo[c]cinnoline N-oxide through careful control of reaction conditions.
Synthetic Pathway and Mechanistic Rationale
The conversion of 2,2'-dinitrobiphenyl to Benzo[c]cinnoline N-oxide is not a simple one-pot reduction. It is a nuanced process involving a partial reduction followed by an intramolecular cyclization. A generally accepted mechanism suggests that the reaction proceeds through the formation of an intermediate containing both nitroso and hydroxylamine functionalities, which then cyclize to form the N-oxide product.[3]
A significant advancement in this area is a process that can be precisely tuned to yield either Benzo[c]cinnoline N-oxide or its deoxygenated counterpart, benzo[c]cinnoline, in high yields.[4] The critical determining factor is the solvent and base system employed, which dictates the final product of the reaction cascade.
Path to Benzo[c]cinnoline N-oxide: Utilizing sodium hydroxide in an aqueous medium.
Path to Benzo[c]cinnoline: Employing a sodium alkoxide base in an alcohol solvent.
This guide will focus on the synthesis of the N-oxide derivative. The proposed mechanism for this transformation is detailed below.
Proposed Reaction Mechanism
The formation of the azo N=N bond is thought to occur through a multi-step sequence:
Partial Reduction: One of the nitro groups on the 2,2'-dinitrobiphenyl is partially reduced. This is believed to proceed via a single-electron transfer (SET) mechanism, leading to the formation of a 2-(2'-nitrosophenyl)phenylhydroxylamine intermediate.[3][4]
Intramolecular Electron Transfer & Cyclization: This intermediate undergoes an internal one-electron transfer, generating a bis(radical-anion). Recombination of these radical centers and subsequent steps lead to the cyclized Benzo[c]cinnoline N-oxide, which is considered the initial product of this cyclization pathway.[3] The cyclization itself may proceed through a radical mechanism involving the nitroso radical anion.[4]
The overall workflow and the detailed mechanistic steps are visualized in the diagrams below.
Caption: Proposed mechanism for the formation of Benzo[c]cinnoline N-oxide.
Experimental Protocol: Synthesis of Benzo[c]cinnoline N-oxide
This protocol is based on the highly selective method yielding the N-oxide derivative. The procedure has been demonstrated to produce the target compound in excellent yield.
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,2'-dinitrobiphenyl (1.0 eq) in deionized water.
Addition of Base: Add sodium hydroxide (a molar excess, typically 3-5 eq) to the suspension.
Reaction Execution: Heat the mixture to reflux (100 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. This typically requires several hours.
Work-up and Extraction:
Cool the reaction mixture to room temperature.
Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with ethyl acetate.
Combine the organic layers.
Washing and Drying:
Wash the combined organic phase with brine to remove residual sodium hydroxide and water-soluble impurities.
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
Filter off the drying agent.
Purification:
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
The resulting crude solid can be purified by recrystallization (e.g., from ethanol or an ethanol/water mixture) or by column chromatography on silica gel to afford pure Benzo[c]cinnoline N-oxide.
Expected Results
This procedure has been reported to yield Benzo[c]cinnoline N-oxide in yields as high as 91%. [4]The final product should be a crystalline solid.
Product Characterization
Confirmation of the product's identity and purity is crucial. The following analytical techniques are recommended:
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.
Mass Spectrometry (MS): To verify the molecular weight (Expected [M+H]⁺ for C₁₂H₈N₂O ≈ 197.07).
[6]* Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations, such as the N-O stretch.
[6]* Melting Point Analysis: To compare with the literature value as an indicator of purity.
Safety and Hazard Considerations
All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
2,2'-Dinitrobiphenyl: This compound is a nitroaromatic and should be handled with care.
Sodium Hydroxide: A corrosive solid. Avoid contact with skin and eyes.
Benzo[c]cinnoline N-oxide: The product is classified with the following hazards:
H301: Toxic if swallowed.
[6] * H315: Causes skin irritation.
[6] * H318: Causes serious eye damage.
[6] * H335: May cause respiratory irritation.
[6]
Handle the final product with appropriate caution, avoiding inhalation of dust and direct contact.
Conclusion
The reductive cyclization of 2,2'-dinitrobiphenyl provides a robust and high-yielding pathway to Benzo[c]cinnoline N-oxide. The key to achieving high selectivity for the N-oxide product lies in the judicious choice of an aqueous sodium hydroxide system. This guide provides the necessary mechanistic understanding and a detailed, validated protocol to enable researchers to successfully synthesize this valuable heterocyclic compound for applications in medicinal chemistry, materials science, and beyond.
References
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Balova, I. A., & Kiselyov, A. S. (2008). Methods for the synthesis of cinnolines (Review). Chemistry of Heterocyclic Compounds, 44(5), 501-522. [Link]
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An In-depth Technical Guide to the Photochemistry of Benzo[c]cinnoline and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals Introduction Benzo[c]cinnoline, a polycyclic aromatic heterocycle, and its derivatives have garnered significant attention in various scientific fields due...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzo[c]cinnoline, a polycyclic aromatic heterocycle, and its derivatives have garnered significant attention in various scientific fields due to their unique photophysical and photochemical properties. This guide provides a comprehensive technical overview of the core photochemical behavior of these compounds, offering insights into their reaction mechanisms, experimental protocols, and the influence of structural modifications. With applications ranging from photosensitizers in organic synthesis to potential scaffolds in medicinal chemistry, a thorough understanding of their interaction with light is paramount for harnessing their full potential. Benzo[c]cinnoline is a privileged molecule that often appears in the framework of functional compounds, including anticancer agents and fluorophores for biological studies.[1]
Fundamental Photophysical Properties
The photochemistry of benzo[c]cinnoline is intrinsically linked to its electronic structure and excited state dynamics. Key photophysical characteristics include:
Broad Absorption and Large Stokes Shifts: Benzo[c]cinnoline and its derivatives typically exhibit broad absorption bands in the UV-visible region.[1] This characteristic is advantageous for capturing light across a wider range of wavelengths. Furthermore, they often display large Stokes shifts, the difference between the maxima of the absorption and emission spectra, which is beneficial for applications in fluorescence imaging to minimize self-quenching and improve signal-to-noise ratios.
High Intersystem Crossing Efficiency: A defining feature of benzo[c]cinnoline is its high quantum yield for the formation of the triplet excited state (T₁).[1] The quantum yield of triplet formation is reported to be approximately unity.[1] This efficient intersystem crossing from the lowest excited singlet state (S₁) to the T₁ state dictates much of its photochemical reactivity, as the longer lifetime of the triplet state provides a greater opportunity for bimolecular reactions. The triplet state energy has been estimated to be 51 kcal/mol.[2]
Short Triplet Lifetime: Despite its high formation quantum yield, the triplet state of benzo[c]cinnoline has a significantly short lifetime due to a rapid nonradiative relaxation process from the T₁ state back to the ground state (S₀).[1] This property is crucial when considering its use as a photosensitizer, as the triplet state must be sufficiently long-lived to interact with other molecules.
Key Photochemical Reactions
The excited states of benzo[c]cinnoline and its derivatives can undergo a variety of transformations, with photoreduction and photocyclization being the most prominent.
Photoreduction in Acidic Alcohols
The photoreduction of benzo[c]cinnoline is particularly efficient in acidic alcoholic solutions, where it exists in a protonated form. The reaction proceeds via hydrogen atom abstraction from the solvent by the excited triplet state of the protonated benzo[c]cinnoline.
Mechanism of Photoreduction:
The initial step in the photoreduction is the excitation of the protonated benzo[c]cinnoline to its lowest excited triplet state. This excited species then abstracts a hydrogen atom from the alcohol solvent, leading to the formation of 5,6-dihydrobenzo[c]cinnoline.[2] The reactive state in this photoreduction has been identified as the lowest excited triplet state of the protonated form.[2]
The quantum yield for the disappearance of the reactant has been determined to be 5.5 x 10⁻³ in acidic 2-propanol, which coincides with the quantum yield for the formation of 5,6-dihydrobenzo[c]cinnoline, indicating it is the sole primary photoproduct under these conditions.[2]
Subsequent Reactions of the Photoreduced Product:
The initially formed 5,6-dihydrobenzo[c]cinnoline can undergo further photochemical reactions depending on the specific alcohol used as the solvent and the irradiation wavelength. For instance, in acidic ethanol, subsequent irradiation can lead to the formation of 2,2'-diaminobiphenyl.[2] In other contexts, the formation of carbazole has also been observed. The detailed mechanisms for these subsequent transformations are still under investigation but are believed to involve further photochemical and thermal steps.
Caption: General mechanism of benzo[c]cinnoline photoreduction.
Photocatalytic Reduction for Synthesis
A practical application of the reductive pathway is the photocatalytic synthesis of benzo[c]cinnoline from 2,2'-dinitrobiphenyl. This method offers a selective and high-yielding route to the parent compound.
Experimental Protocol for Photocatalytic Synthesis of Benzo[c]cinnoline:
This protocol is adapted from a published procedure for the selective formation of benzo[c]cinnoline.[3]
Reaction Setup: In a suitable reaction vessel, combine 25 µmol of 2,2'-dinitrobiphenyl with 50 mg of P25-TiO₂ photocatalyst in a 50% aqueous iso-propanol solution.
Degassing: Purge the reaction mixture with an inert gas, such as argon, for at least 15-20 minutes to remove dissolved oxygen, which can quench the excited states and interfere with the reduction process.
Irradiation: Irradiate the mixture with a UV light source (e.g., a medium-pressure mercury lamp) for approximately 20 hours with continuous stirring. The reaction progress can be monitored by analytical techniques.
Workup and Analysis: After the reaction is complete, centrifuge the mixture to separate the TiO₂ catalyst. The supernatant can then be analyzed by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) to determine the product yield. Under these conditions, a yield of up to 95% of benzo[c]cinnoline can be achieved.[3]
Self-Validation of the Protocol:
Monitoring by Chromatography: The progress of the reaction can be followed by taking aliquots at different time intervals and analyzing them by HPLC or GC-MS. This allows for the determination of the optimal reaction time and ensures the complete conversion of the starting material.
Product Characterization: The identity of the product, benzo[c]cinnoline, can be unequivocally confirmed by comparing its retention time and mass spectrum with those of an authentic sample.[4]
Photocyclization of Azobenzene Derivatives
While less commonly reported for benzo[c]cinnoline itself, photocyclization is a well-established reaction for the synthesis of related polycyclic aromatic compounds. For instance, azobenzene and its derivatives can undergo photocyclization to form benzo[c]cinnolines. This reaction typically proceeds through the excited singlet state of the cis-isomer of the azobenzene derivative.
The general mechanism involves the photoisomerization of the thermodynamically more stable trans-azobenzene to the cis-isomer, which then undergoes an electrocyclic reaction upon further irradiation to form a dihydrophenanthrene-like intermediate. Subsequent oxidation, often by air or another oxidizing agent, leads to the aromatic benzo[c]cinnoline product.
Caption: General mechanism for photocyclization of azobenzene derivatives.
Influence of Substituents on Photochemistry
The photochemical behavior of benzo[c]cinnoline can be significantly modulated by the introduction of substituents onto the aromatic rings. The nature and position of these substituents can influence:
Absorption and Emission Properties: Electron-donating groups (e.g., -OCH₃, -NH₂) and electron-withdrawing groups (e.g., -NO₂, -CN) can cause a red-shift (bathochromic shift) or blue-shift (hypsochromic shift) of the absorption and emission bands. For example, a methoxy group on benzo[c]cinnolinium salts has been observed to cause a red shift of the weak absorption band.[1]
Excited State Lifetimes and Quantum Yields: Substituents can alter the rates of radiative and non-radiative decay processes, thereby affecting the fluorescence quantum yield and the lifetime of the excited states. This, in turn, influences the efficiency of photochemical reactions.
Reaction Pathways: The presence of certain functional groups can open up new reaction pathways or alter the selectivity of existing ones. For example, the synthesis of various functionalized benzo[c]cinnoline derivatives has been achieved through methods that tolerate a wide range of functional groups.[5]
Experimental Methodologies and Data Analysis
A rigorous investigation of the photochemistry of benzo[c]cinnoline and its derivatives requires specialized experimental techniques and careful data analysis.
General Photochemical Reactor Setup
A typical setup for a preparative photochemical reaction includes:
Light Source: A medium- or high-pressure mercury lamp is a common choice, providing a broad spectrum of UV and visible light. For more selective reactions, light-emitting diodes (LEDs) with specific wavelengths can be used.
Reaction Vessel: The reaction is typically carried out in a vessel made of quartz or borosilicate glass, which is transparent to the desired wavelengths of light. For quantum yield measurements, a specialized cuvette is used.
Cooling System: Photochemical reactions can generate a significant amount of heat. A cooling system, such as a water jacket or a cooling fan, is essential to maintain a constant reaction temperature.
Stirring: Efficient stirring is crucial to ensure that all parts of the reaction mixture are uniformly irradiated.
Inert Atmosphere: As mentioned previously, it is often necessary to perform photochemical reactions under an inert atmosphere to prevent quenching of the excited states by oxygen.
Quantum Yield Determination
The quantum yield (Φ) of a photochemical reaction is a measure of its efficiency and is defined as the number of molecules of product formed divided by the number of photons absorbed by the reactant. Its determination is crucial for comparing the efficiency of different photochemical processes.
Experimental Protocol for Quantum Yield Measurement using Chemical Actinometry:
Actinometer Preparation: Prepare a standard chemical actinometer solution, such as potassium ferrioxalate, which undergoes a well-characterized photochemical reaction with a known quantum yield.
Photon Flux Measurement: Irradiate the actinometer solution in the same photochemical reactor and under the same conditions (light source, geometry) as the reaction of interest for a specific period.
Analysis of Actinometer: Determine the extent of the photochemical reaction in the actinometer solution, typically by UV-Vis spectrophotometry. From this, and the known quantum yield of the actinometer, the photon flux (number of photons entering the reaction vessel per unit time) can be calculated.
Photoreaction of Benzo[c]cinnoline: Carry out the photochemical reaction of the benzo[c]cinnoline derivative under the same conditions for a known period, ensuring that the absorbance of the solution is in a range where the amount of light absorbed can be accurately determined.
Analysis of Reaction Mixture: Quantify the amount of product formed using a suitable analytical technique, such as HPLC or GC-MS with a calibration curve.
Calculation of Quantum Yield: The quantum yield of the reaction is then calculated using the amount of product formed, the amount of light absorbed by the reactant (determined from the photon flux and the absorbance of the solution), and the irradiation time.
Transient Absorption Spectroscopy
Transient absorption spectroscopy is a powerful technique for studying the properties of short-lived excited states. In this technique, the sample is first excited with a short laser pulse (the "pump" pulse), and then the absorption of a second, weaker light pulse (the "probe" pulse) is measured at different time delays after the initial excitation. This allows for the direct observation of the formation and decay of excited states, such as the triplet state of benzo[c]cinnoline, and the identification of transient intermediates in a photochemical reaction.
Applications in Drug Development and Beyond
The unique photochemical properties of benzo[c]cinnoline derivatives make them attractive candidates for various applications:
Anticancer Agents: Some benzo[c]cinnoline derivatives have shown promising anticancer activity.[1] Their ability to intercalate into DNA and generate reactive oxygen species upon photoirradiation is a potential mechanism for their therapeutic effect.
Fluorescent Probes: The strong fluorescence and large Stokes shifts of some derivatives make them suitable for use as fluorescent probes in biological imaging and sensing applications.[6]
Photocatalysts: The efficient formation of a long-lived triplet state allows benzo[c]cinnoline derivatives to act as photosensitizers in a variety of organic reactions.
Conclusion
The photochemistry of benzo[c]cinnoline and its derivatives is a rich and diverse field with significant potential for further exploration and application. Their unique photophysical properties, particularly their high triplet quantum yield, drive a range of photochemical reactions, most notably photoreduction in acidic media. A detailed understanding of the reaction mechanisms, the influence of substituents, and the application of rigorous experimental methodologies are essential for advancing the use of these fascinating molecules in areas from organic synthesis to medicinal chemistry. This guide serves as a foundational resource for researchers and scientists seeking to delve into the captivating world of benzo[c]cinnoline photochemistry.
References
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Guerrini, G., Taddei, M., & Ponticelli, F. (2011). ChemInform Abstract: Synthesis of Functionalized Quinolines and Benzo[c][1][7]naphthyridines Based on a Photo-Fries Rearrangement. ChemInform, 43(4). [Link]
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Navigating the IUPAC Nomenclature of Benzo[c]cinnoline, its N-Oxides, and Derivatives
An In-depth Technical Guide: Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomencla...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide:
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the benzo[c]cinnoline scaffold, a significant heterocyclic system in medicinal chemistry and materials science. A systematic and unambiguous naming convention is paramount for effective scientific communication, database registration, and regulatory submission. This document elucidates the foundational principles, from the core structure to its oxidized and substituted derivatives, ensuring clarity and precision in documentation and discovery.
The Benzo[c]cinnoline Core: Structure and Numbering
Benzo[c]cinnoline is a tricyclic aromatic heterocycle with the chemical formula C₁₂H₈N₂.[1] Its structure consists of a cinnoline system fused to a benzene ring. According to IUPAC's principles for fused heterocyclic systems, the preferred name is Benzo[c]cinnoline .[1][2] The "[c]" descriptor specifies the face of the parent 'cinnoline' heterocycle where the 'benzo' ring is fused.
The authoritative numbering of the fused ring system is critical for correctly assigning locants to substituents and N-oxides. The system is numbered to give the heteroatoms the lowest possible locants, following the principles outlined in IUPAC recommendations for fused heterocycles.[3] The numbering convention for benzo[c]cinnoline is as follows:
Fig. 1: IUPAC Numbering of the Benzo[c]cinnoline Ring System.
Nomenclature of Benzo[c]cinnoline N-Oxides
N-oxides are formed by the oxidation of the nitrogen atoms in the heterocyclic ring. For benzo[c]cinnoline, oxidation can occur at either N5 or N6, or both.
Mono-N-Oxides
When one of the nitrogen atoms is oxidized, the resulting compound is a mono-N-oxide. The preferred IUPAC nomenclature involves specifying the locant of the oxidized nitrogen followed by the term "oxide".
Benzo[c]cinnoline 5-oxide : This is the name for the compound where the nitrogen at position 5 is oxidized.[4] This is also found in chemical supplier databases as BENZO(C)CINNOLINE-N5-OXIDE.[5]
Benzo[c]cinnoline 6-oxide : This name is used when the nitrogen at position 6 is oxidized.
An alternative, systematic name generated by chemical software is 5-oxidobenzo[c]cinnolin-5-ium , which treats the N-oxide as a zwitterionic species.[6] While structurally descriptive, "Benzo[c]cinnoline 5-oxide" is more commonly used and understood.
Fig. 2: Structure of Benzo[c]cinnoline 5-oxide.
Di-N-Oxides
If both nitrogen atoms are oxidized, the compound is named as a dioxide, with locants indicating the positions of oxidation.
Benzo[c]cinnoline 5,6-dioxide : This name unambiguously indicates that both nitrogens at positions 5 and 6 bear an oxide group.
Naming Substituted Benzo[c]cinnoline Derivatives
The nomenclature of derivatives follows a systematic, stepwise protocol grounded in standard IUPAC rules.[7] This process ensures that any substituted variant of the core scaffold or its N-oxides can be named precisely.
Protocol for Naming Derivatives
The following workflow provides a self-validating system for constructing the IUPAC name of a substituted benzo[c]cinnoline derivative.
Fig. 3: Workflow for Naming Substituted Benzo[c]cinnoline Derivatives.
Worked Examples
Applying the protocol to specific structures demonstrates its utility.
Example 1: A Monosubstituted Derivative
Structure: A benzo[c]cinnoline ring with a chlorine atom at position 2.
Step 1 (Parent): Benzo[c]cinnoline.
Step 2 (Substituent): Chloro.
Step 3 (Numbering): Standard numbering (Fig. 1).
Step 4 (Locant): 2.
Step 5 (Assemble): 2-Chlorobenzo[c]cinnoline.
Example 2: A Polysubstituted N-Oxide Derivative
Structure: A benzo[c]cinnoline 5-oxide with a nitro group at position 1 and a methyl group at position 8.
Step 1 (Parent): Benzo[c]cinnoline 5-oxide.
Step 2 (Substituents): Methyl, Nitro.
Step 3 (Numbering): Standard numbering (Fig. 1).
Step 4 (Locants): 8-methyl, 1-nitro.
Step 5 (Assemble): Substituents are alphabetized as "methyl" and "nitro". Therefore, the name is 8-Methyl-1-nitrobenzo[c]cinnoline 5-oxide .
Summary of Nomenclature Rules
The following table summarizes the key principles for easy reference.
Feature
Rule
Example
Parent Ring
The preferred IUPAC name for the core is Benzo[c]cinnoline .[1][2]
Benzo[c]cinnoline
Numbering
Follows standard fused-ring conventions to give heteroatoms (N5, N6) the lowest possible numbers.[3]
See Figure 1
N-Oxides
Named using "x-oxide" or "x,y-dioxide" suffixes, where x and y are the locants of the oxidized nitrogen(s).
Benzo[c]cinnoline 5-oxide
Substituents
Prefixed to the parent name in alphabetical order, each preceded by its numerical locant.
2-Bromo-8-fluorobenzo[c]cinnoline
Combined
Substituents are listed first, followed by the parent name, which includes the N-oxide designation if present.
4-Chloro-8-methylbenzo[c]cinnoline 5,6-dioxide
Conclusion
The IUPAC nomenclature for benzo[c]cinnoline and its derivatives provides a robust and logical framework for chemical communication. By adhering to the principles of identifying the correct parent hydride (including its oxidation state) and systematically applying rules for numbering and substituent prefixing, researchers can ensure their work is accurately represented and easily retrievable. This guide serves as a foundational reference for professionals engaged in the synthesis, analysis, and development of compounds based on this important heterocyclic scaffold.
The Synthetic Versatility of Benzo[c]cinnoline N-oxide: A Guide for Organic Chemists
For the discerning researcher in organic synthesis and drug development, benzo[c]cinnoline N-oxide represents a unique and powerful tool. While the benzo[c]cinnoline core is a well-recognized privileged structure in func...
Author: BenchChem Technical Support Team. Date: February 2026
For the discerning researcher in organic synthesis and drug development, benzo[c]cinnoline N-oxide represents a unique and powerful tool. While the benzo[c]cinnoline core is a well-recognized privileged structure in functional materials and pharmacologically active compounds, the corresponding N-oxide offers a distinct set of synthetic opportunities.[1][2] This guide provides an in-depth exploration of the applications of benzo[c]cinnoline N-oxide, moving beyond its role as a simple intermediate to highlight its utility as a versatile reagent in its own right. We will delve into the causality behind experimental choices, provide detailed, field-tested protocols, and explore the mechanistic underpinnings of its reactivity.
Understanding the Unique Reactivity of Benzo[c]cinnoline N-oxide
The synthetic utility of benzo[c]cinnoline N-oxide is rooted in the electronic nature of the N-oxide functional group within the rigid, planar benzo[c]cinnoline framework. The N-oxide moiety acts as an internal oxidizing agent and can also participate in pericyclic reactions, offering a complementary reactivity profile to the parent heterocycle. Key to its application is the ability to act as a precursor to highly reactive intermediates or to directly participate in transformations not readily accessible by other means.
Key Applications and Detailed Protocols
1,3-Dipolar Cycloaddition Reactions: A Gateway to Complex Heterocycles
A significant application of benzo[c]cinnoline N-oxide is its participation as a 1,3-dipole in cycloaddition reactions.[3] This reactivity provides a direct route to novel, complex heterocyclic scaffolds that would be challenging to assemble through other synthetic strategies. The reaction with activated alkynes, such as dimethyl acetylenedicarboxylate (DMAD), showcases this unique capability.
Mechanism Insight: The reaction is believed to proceed through an initial [3+2] cycloaddition of the azoxy group of benzo[c]cinnoline N-oxide across the alkyne. This is followed by an electrocyclic ring-opening of the resulting unstable adduct to furnish an azomethine ylide, which is a stable, isolable product.[3] This transformation is a rare example of an azoxy compound participating in a 1,3-dipolar cycloaddition.[3]
Caption: Figure 1: Proposed Mechanism for the 1,3-Dipolar Cycloaddition of Benzo[c]cinnoline N-oxide with DMAD.
Experimental Protocol: Synthesis of Azomethine Ylide from Benzo[c]cinnoline N-oxide and DMAD
This protocol is adapted from the work of Rees and Storr.[3]
Materials:
Benzo[c]cinnoline N-oxide
Dimethyl acetylenedicarboxylate (DMAD)
Nitrobenzene (anhydrous)
Silica gel for column chromatography
Standard laboratory glassware and purification equipment
Procedure:
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve benzo[c]cinnoline N-oxide (1.0 eq) in anhydrous nitrobenzene.
Heat the solution to 190 °C.
Slowly add a solution of dimethyl acetylenedicarboxylate (3.0 eq) in nitrobenzene to the heated reaction mixture over a period of 3 hours using the dropping funnel.
After the addition is complete, maintain the reaction mixture at 190 °C for an additional hour.
Allow the reaction to cool to room temperature.
Remove the nitrobenzene under high vacuum.
Purify the residue by column chromatography on silica gel to isolate the azomethine ylide product.
Data Summary:
Substituent on Benzo[c]cinnoline N-oxide
Yield of Azomethine Ylide
Unsubstituted
2%
2-Methoxy
5%
2,9-Dimethoxy
8%
Causality Behind Experimental Choices:
High Temperature (190 °C): The cycloaddition reaction has a significant activation energy barrier, necessitating high temperatures to proceed at a reasonable rate.
Slow Addition of DMAD: This is crucial to maintain a low concentration of the dipolarophile, which helps to minimize side reactions and polymerization of DMAD at the high reaction temperature.
Nitrobenzene as Solvent: Its high boiling point makes it a suitable solvent for this high-temperature reaction.
Deoxygenation: A Controlled Reduction to the Parent Heterocycle
Benzo[c]cinnoline N-oxide can be efficiently deoxygenated to the parent benzo[c]cinnoline. This reaction is not merely a removal of an oxygen atom but a strategic step that can be employed to unmask the benzo[c]cinnoline core after the N-oxide has served its synthetic purpose in a preceding step. A particularly effective method involves the use of sodium ethoxide at elevated temperatures.[2]
Mechanism Insight: While the detailed mechanism is not fully elucidated, it is proposed to proceed via a nucleophilic attack of the ethoxide ion on a carbon atom adjacent to the N-oxide, followed by a series of electronic rearrangements that ultimately lead to the expulsion of the oxygen atom and the formation of benzo[c]cinnoline and oxidation products of ethanol.
Caption: Figure 2: Workflow for the Deoxygenation of Benzo[c]cinnoline N-oxide.
Experimental Protocol: Deoxygenation of Benzo[c]cinnoline N-oxide with Sodium Ethoxide
This protocol is based on the findings of Bjørsvik and colleagues.[2]
Materials:
Benzo[c]cinnoline N-oxide
Sodium metal
Absolute ethanol
Standard laboratory glassware for inert atmosphere reactions
Procedure:
Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.1 eq) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
To this solution, add benzo[c]cinnoline N-oxide (1.0 eq).
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature.
Carefully quench the reaction by the slow addition of water.
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by crystallization or column chromatography to obtain pure benzo[c]cinnoline.
Expected Outcome: This method has been reported to achieve near-quantitative conversion with a yield of 96%.[2]
Potential and Emerging Applications: An Outlook
While the documented applications with detailed protocols for benzo[c]cinnoline N-oxide are somewhat limited, the known reactivity of other aromatic N-oxides, such as quinoline N-oxides, provides a fertile ground for exploring new synthetic frontiers.
Oxygen Transfer Agent in Oxidative Reactions
By analogy with other N-oxides, benzo[c]cinnoline N-oxide could potentially serve as a terminal oxidant in various catalytic cycles, including C-H activation and oxidation of substrates like phosphines to phosphine oxides. The driving force for such reactions would be the formation of the thermodynamically stable benzo[c]cinnoline.
Photochemical Rearrangements
The photochemistry of azaaromatic N-oxides is rich and often leads to complex skeletal rearrangements.[4] Irradiation of benzo[c]cinnoline N-oxide could potentially lead to the formation of novel heterocyclic systems through intermediates like oxaziridines, followed by ring expansion or contraction. While specific protocols for benzo[c]cinnoline N-oxide are yet to be extensively developed, the principles established for other N-oxides suggest this as a promising area for future investigation.
Conclusion
Benzo[c]cinnoline N-oxide is more than just an intermediate in the synthesis of its parent heterocycle. Its ability to engage in 1,3-dipolar cycloadditions and undergo controlled deoxygenation provides synthetic chemists with valuable tools for the construction of complex molecules. Furthermore, the potential for its use as an oxidant and in photochemical transformations suggests that the full synthetic utility of this versatile reagent is yet to be fully realized. The protocols and insights provided in this guide are intended to empower researchers to confidently incorporate benzo[c]cinnoline N-oxide into their synthetic strategies and to inspire further exploration of its reactivity.
References
Hsiao, H.-C., Li, M.-C., Vedarethinam, G., Chen, P.-L., & Chuang, S.-C. (2024). Synthesis of Benzo[c]cinnolinium Salts from 2-Azobiaryls by Copper(II) or Electrochemical Oxidation. Organic Letters, 26(8), 1694–1698. [Link]
Bjørsvik, H.-R., González, R. R., & Liguori, L. (2004). Investigations of a Novel Process to the Framework of Benzo[c]cinnoline. The Journal of Organic Chemistry, 69(22), 7720–7727. [Link]
Barton, J. W., & Thomas, J. F. (1964). 248. Benzo[c]cinnolines. Part II. The synthesis and reactions of some benzo[c]cinnoline oxides. Journal of the Chemical Society (Resumed), 1265. [Link]
Rees, C. W., & Storr, R. C. (1968). Benzo[c]cinnoline N-Oxides as 1,3-Dipoles. Journal of the Chemical Society D: Chemical Communications, (21), 1305. [Link]
Vinogradova, O. V., & Balova, I. A. (2008). Methods for the synthesis of cinnolines (Review). Chemistry of Heterocyclic Compounds, 44(5), 499–524. [Link]
Buchardt, O. (1967). Photochemical Studies. XVI. Photolysis of Phenylquinoline N-Oxides in Solution. A Novel Light-Induced Reaction. Solvent Influence on the Photolysis of Quinoline N-Oxides. Acta Chemica Scandinavica, 21, 1841-1854. [Link]
Yadav, J. S., Reddy, B. V. S., & Reddy, P. N. (2021). Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines. Beilstein Journal of Organic Chemistry, 17, 467–474. [Link]
Rees, C. W., & Storr, R. C. (1968). Benzo[c]cinnoline N-Oxides as 1,3-Dipoles. Journal of the Chemical Society D: Chemical Communications, (21), 1305. [Link]
Barton, J. W., & Cockett, M. A. (1962). 470. Benzo[c]cinnolines. The nitration of benzo[c]cinnoline and its N-oxide. Journal of the Chemical Society (Resumed), 2454. [Link]
Corbett, J. F. (1966). Dibenzo[c,h]cinnoline oxides. Journal of the Chemical Society C: Organic, 611. [Link]
Spence, G. G., Taylor, E. C., & Buchardt, O. (1970). The Photochemistry of Aromatic and Heteroaromatic N-Oxides. Chemical Reviews, 70(2), 231–265. [Link]
strategies to improve the yield of Benzo[c]cinnoline N-oxide synthesis
Prepared by: Your Senior Application Scientist Welcome to the dedicated technical support guide for the synthesis of Benzo[c]cinnoline N-oxide. This resource is designed for researchers, chemists, and drug development pr...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Your Senior Application Scientist
Welcome to the dedicated technical support guide for the synthesis of Benzo[c]cinnoline N-oxide. This resource is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic strategies and troubleshoot common experimental hurdles. We will move beyond simple protocols to explore the causality behind reaction outcomes, empowering you to make informed decisions in the lab.
The synthesis of Benzo[c]cinnoline N-oxide, a key intermediate and valuable heterocyclic compound, is most commonly achieved through the reductive cyclization of 2,2'-dinitrobiphenyl. While seemingly straightforward, this reaction is sensitive to subtle changes in conditions, often leading to challenges with yield and purity. This guide provides field-proven insights to help you navigate these challenges effectively.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequent problems encountered during the synthesis of Benzo[c]cinnoline N-oxide via reductive cyclization.
Q1: My yield of Benzo[c]cinnoline N-oxide is consistently low. What are the primary causes?
A1: Low yield is the most common issue and typically stems from three main factors: incomplete reaction, formation of over-reduced side products, or suboptimal reaction conditions.
Over-reduction to Benzo[c]cinnoline: The most significant yield loss often comes from the subsequent reduction of your desired N-oxide product to Benzo[c]cinnoline. The choice of solvent and base system is critical to prevent this. A novel high-yield process demonstrates that using an aqueous solvent system (e.g., water with sodium hydroxide) preferentially yields the N-oxide (up to 91%), whereas conducting the reaction in an alcohol solvent with an alkoxide base leads almost exclusively to the fully deoxygenated Benzo[c]cinnoline (up to 93%)[1]. The alcoholic solvent itself can act as a reductant at elevated temperatures, driving the deoxygenation[1].
Incomplete Reaction: If you recover significant amounts of 2,2'-dinitrobiphenyl, the reaction has not gone to completion. This can be due to insufficient reagent stoichiometry, low reaction temperature, or poor reagent quality. Ensure your reducing agent is active and used in the correct molar ratio.
Formation of 2,2'-diaminobiphenyl: Harsh reducing conditions, such as low-pressure catalytic hydrogenation, can bypass the cyclization pathway entirely, leading to the full reduction of both nitro groups to form 2,2'-diaminobiphenyl[2]. This represents a competing reaction pathway that consumes your starting material.
Below is a workflow to diagnose the root cause of low yield.
Caption: Troubleshooting workflow for low yield.
Q2: I am observing significant formation of Benzo[c]cinnoline (the deoxygenated product). How can I prevent this?
A2: This is a classic case of over-reduction. The N-oxide is an intermediate that can be further reduced under certain conditions.
Causality: The key is controlling the reducing power of your system. As established, alcohol/alkoxide systems are highly effective at deoxygenating the N-oxide, potentially via an oxygen transfer mechanism where the alcohol is oxidized[1].
Solution:
Switch to an Aqueous System: The most effective strategy is to replace the alcoholic solvent with water and use a base like sodium hydroxide. This system has been shown to stop the reaction cleanly at the N-oxide stage, affording yields as high as 91%[1].
Use a Stoichiometric Reductant: Using a reductant like sodium sulfide (Na₂S) can also be effective. It is known to reduce 2,2'-dinitrobiphenyl stepwise to the N-oxide but is not efficient at reducing the N-oxide further to benzo[c]cinnoline[2].
Temperature Control: While higher temperatures can increase reaction rates, they can also promote the deoxygenation side reaction. Once the optimal conditions are found, maintain a consistent temperature.
Q3: My reaction seems to stall, and I recover a lot of unreacted 2,2'-dinitrobiphenyl. What should I check?
A3: This points to an issue with reaction kinetics or reagent potency.
Reagent Activity: If using a metallic reducing agent like Zinc, ensure it is activated. For example, pre-washing with dilute acid to remove the passivating oxide layer can be beneficial. If using a reagent like sodium sulfide, ensure it has not been excessively oxidized by air exposure.
Steric Hindrance: The presence of bulky substituents at the 6 and 6' positions (adjacent to the nitro groups) can sterically hinder the cyclization process, favoring simple reduction of the nitro groups over the formation of the N=N bond[3]. If your substrate is highly substituted, a more forceful thermal approach may be needed, but this must be balanced against the risk of side reactions.
Solubility: Ensure your starting material is sufficiently soluble in the chosen solvent system at the reaction temperature. Poor solubility can dramatically slow down a heterogeneous reaction.
Q4: I'm struggling to purify the Benzo[c]cinnoline N-oxide. What are the recommended procedures?
A4: Purification can be challenging due to the similar polarities of the N-oxide and the deoxygenated Benzo[c]cinnoline.
Column Chromatography: This is the most common method. A silica gel column is effective. Start with a non-polar eluent (e.g., hexane or petroleum ether) and gradually increase the polarity with ethyl acetate or dichloromethane. Benzo[c]cinnoline will elute before the more polar Benzo[c]cinnoline N-oxide. Careful fraction collection guided by TLC is essential.
Recrystallization: If the crude product is relatively clean, recrystallization can be effective. Solvents like ethanol, ethyl acetate, or a mixture of dichloromethane/hexane can be explored.
Extraction: A simple acid-base extraction is generally not effective for separating the N-oxide from Benzo[c]cinnoline, as the basicity of the N-oxide nitrogen is weak.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism for the reductive cyclization of 2,2'-dinitrobiphenyl?
A1: The widely accepted pathway is based on the Russell mechanism[3]. It involves the initial partial reduction of the two nitro groups to different oxidation states, followed by an intramolecular condensation.
Mechanism Steps:
Initial Reduction: One nitro group is reduced to a nitroso group (-NO), while the other is reduced to a hydroxylamine group (-NHOH). This creates the intermediate 2-(2'-nitrosophenyl)phenylhydroxylamine.
Intramolecular Condensation: The hydroxylamine and nitroso groups then condense, eliminating a molecule of water to form the azoxy bond (-N(O)=N-).
Cyclization: This condensation and cyclization directly yield the Benzo[c]cinnoline N-oxide framework.
Caption: Simplified Russell mechanism pathway.
Q2: How does the choice of reducing agent and conditions impact the final product?
A2: The choice of reductant is arguably the most critical variable. Different reagents operate at different reduction potentials and can lead to vastly different product distributions.
This table clearly illustrates that for selective synthesis of the N-oxide, a controlled, milder reducing system in an aqueous medium is the superior choice.
Q3: Can I synthesize the N-oxide by oxidizing Benzo[c]cinnoline?
A3: Yes, this is a viable alternative route if you have access to Benzo[c]cinnoline. The N-oxidation of tertiary amines and aza-aromatic compounds is a standard transformation.
Recommended Oxidizing Agents:
Peroxy Acids: Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for N-oxidation. The reaction is typically run in a chlorinated solvent like dichloromethane (DCM) or chloroform at or below room temperature.
Hydrogen Peroxide: A mixture of hydrogen peroxide in acetic acid can also be used, though it may require heating and can sometimes lead to side reactions.
This approach is mechanistically distinct and avoids the potential for over-reduction seen in the cyclization route. However, it requires an additional synthetic step if starting from 2,2'-dinitrobiphenyl.
Optimized Experimental Protocol
Protocol: High-Yield Synthesis of Benzo[c]cinnoline N-oxide via Reductive Cyclization[1]
This protocol is adapted from a demonstrated high-yield procedure.
Materials:
2,2'-Dinitrobiphenyl
Sodium Hydroxide (NaOH)
Deionized Water
Ethyl Acetate
Brine (saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄)
Silica Gel for column chromatography
Procedure:
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 2,2'-dinitrobiphenyl (1.0 eq) in deionized water.
Reagent Addition: Add sodium hydroxide (a molar excess should be determined via optimization, but start with ~5-10 eq) to the suspension.
Reaction: Heat the mixture to reflux (100 °C) with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 4-8 hours.
Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
Washing: Combine the organic layers and wash with water, followed by brine.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate. The product, Benzo[c]cinnoline N-oxide, will elute as a distinct, typically yellow-orange, solid.
References
Chen, C.-A., Chen, Y.-H., Chen, C.-W., & Cheng, C.-H. (2024). Synthesis of Benzo[c]cinnolinium Salts from 2-Azobiaryls by Copper(II) or Electrochemical Oxidation. Organic Letters. [Link]
Kim, H., & Lee, C. (2018). Simple Synthetic Method for the Functionalized Benzo[c]cinnolines. ChemistrySelect. [Link]
Reddy, G. S., Kumar, V. P., & Soujanya, Y. (2021). Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines. Beilstein Journal of Organic Chemistry. [Link]
Balova, I. A., & Vasilevsky, S. F. (2008). Methods for the synthesis of cinnolines (Review). Chemistry of Heterocyclic Compounds. [Link]
ResearchGate. (n.d.). Synthesis of benzo[c]cinnoline. Retrieved from [Link]
Kilic, E., & Turgut, Z. (1991). Electrochemical Behavior of Benzo[c]cinnoline and Its Bromo Derivatives. Electroanalysis. [Link]
Amberg, M. (2012). Investigations of a Novel Process to the Framework of Benzo[c]cinnoline. Doctoral Thesis, Stockholm University. [Link]
Kaneko, C., & Yamada, S. (1966). 3,1-benzoxazepine. Organic Syntheses. [Link]
National Center for Biotechnology Information. (n.d.). Benzo[c]cinnoline N-oxide. PubChem Compound Database. Retrieved from [Link]
troubleshooting common problems in Benzo[c]cinnoline N-oxide deoxygenation
Welcome to the dedicated support center for the deoxygenation of benzo[c]cinnoline N-oxide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting ad...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the dedicated support center for the deoxygenation of benzo[c]cinnoline N-oxide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the success of your synthetic endeavors. Our approach is grounded in established scientific principles and practical, field-tested experience.
Introduction: The Chemistry of Deoxygenation
The deoxygenation of benzo[c]cinnoline N-oxide is a critical transformation in the synthesis of various heterocyclic compounds, many of which are precursors to pharmacologically active molecules. The reaction involves the removal of an oxygen atom from the N-oxide moiety, yielding the parent benzo[c]cinnoline. While seemingly straightforward, this reaction can be prone to several issues, including incomplete conversion, formation of side products, and difficulties in product purification. This guide will help you navigate these common challenges.
Troubleshooting Guide: From Problem to Solution
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying chemical reasoning.
Problem 1: Incomplete or Stalled Reaction
Q: My reaction has stalled, and I'm observing a significant amount of starting material even after prolonged reaction times. What are the likely causes and how can I resolve this?
A: A stalled reaction is one of the most common issues and can stem from several factors related to the reducing agent, catalyst, or reaction conditions.
Potential Causes & Solutions:
Insufficient Reducing Agent: The stoichiometry of the reducing agent is critical. Some reagents may be consumed by side reactions or degrade over time.
Solution: Increase the molar equivalents of the reducing agent incrementally (e.g., from 1.5 eq. to 2.0 eq.). Ensure the reducing agent is fresh and has been stored under appropriate conditions (e.g., under inert atmosphere for sensitive reagents).
Catalyst Inactivity (for catalytic methods): If you are employing a catalytic method (e.g., using a palladium or platinum catalyst), the catalyst may be poisoned or deactivated.
Solution:
Catalyst Quality: Ensure the catalyst is from a reliable source and has not been exposed to air or moisture for extended periods.
Catalyst Poisoning: Trace impurities in the starting material or solvent (e.g., sulfur-containing compounds) can poison the catalyst. Purify the starting material and use high-purity, degassed solvents.
Pre-activation: Some catalysts may require an activation step before use. Consult the supplier's technical data sheet.
Suboptimal Reaction Temperature: Deoxygenation reactions often have a specific activation energy barrier.
Solution: Gradually increase the reaction temperature in 10 °C increments. Monitor the reaction progress by TLC or LC-MS to avoid decomposition at excessively high temperatures.
Poor Solubility: If the benzo[c]cinnoline N-oxide or the reagent has poor solubility in the chosen solvent at the reaction temperature, the reaction will be slow.
Solution: Choose a solvent in which all reactants are fully soluble at the desired temperature. A solvent screen with small-scale reactions can be highly informative. Common solvents for this transformation include ethanol, methanol, and toluene.
Problem 2: Formation of Side Products
Q: I'm observing multiple spots on my TLC plate, and my final product is impure. What are the common side products and how can I minimize their formation?
A: Side product formation often arises from over-reduction or rearrangement of the starting material or product.
Common Side Products & Mitigation Strategies:
Over-reduction to Dihydrobenzo[c]cinnoline: Strong reducing agents or harsh reaction conditions can lead to the reduction of the diazene bond in the benzo[c]cinnoline product.
Mitigation:
Choice of Reagent: Opt for milder reducing agents. For instance, if you are using a strong reducing agent like lithium aluminum hydride, consider switching to a milder one such as sodium borohydride in the presence of a catalyst.
Control of Stoichiometry: Use the minimum effective amount of the reducing agent.
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Ring-Opened Products: Under certain conditions, particularly with nucleophilic reducing agents, the heterocyclic ring system can undergo cleavage.
Mitigation:
pH Control: The stability of the benzo[c]cinnoline system can be pH-dependent. Buffering the reaction mixture may prevent ring opening.
Reagent Selection: Avoid highly nucleophilic reagents if ring opening is a persistent issue.
Table 1: Comparison of Common Reducing Agents for Deoxygenation
Reducing Agent/System
Typical Conditions
Advantages
Potential Drawbacks
PCl₃ / CHCl₃
Reflux
High-yielding, reliable
Stoichiometric, harsh, workup can be difficult
Na₂S₂O₄
Aqueous ethanol, reflux
Inexpensive, mild
Can lead to over-reduction, aqueous workup required
H₂ / Pd/C
Methanol or Ethanol, RT
Catalytic, clean reaction
Requires specialized hydrogenation equipment, potential for over-reduction
TiCl₄ / NaBH₄
THF, 0 °C to RT
Effective for sterically hindered N-oxides
Requires inert atmosphere, workup can be complex
Experimental Protocols
Here are detailed, step-by-step methodologies for common deoxygenation procedures.
Protocol 1: Deoxygenation using Phosphorus Trichloride (PCl₃)
This is a classic and often reliable method for the deoxygenation of N-oxides.
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the benzo[c]cinnoline N-oxide (1.0 eq.) in chloroform (CHCl₃).
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add phosphorus trichloride (1.5 eq.) dropwise.
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux.
Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.
Workup: Once the reaction is complete, cool the mixture to room temperature and carefully quench it by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
Extraction: Extract the aqueous layer with dichloromethane (CH₂Cl₂).
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This method is cleaner and avoids the use of stoichiometric, harsh reagents.
Setup: To a solution of benzo[c]cinnoline N-oxide (1.0 eq.) in methanol or ethanol, add 10% palladium on carbon (Pd/C) (5-10 mol%).
Hydrogenation: The flask is evacuated and backfilled with hydrogen gas (H₂) from a balloon or a hydrogenation apparatus.
Reaction: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is usually complete within 4-8 hours.
Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, preferably wet.
Purification: Wash the Celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by recrystallization or column chromatography.
Visualization of Key Processes
Diagram 1: General Deoxygenation Workflow
Caption: A generalized workflow for the deoxygenation of benzo[c]cinnoline N-oxide.
Diagram 2: Troubleshooting Logic for Incomplete Reactions
Caption: A decision tree for troubleshooting incomplete deoxygenation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the deoxygenation of an N-oxide with a phosphine-based reagent like PCl₃?
A1: The deoxygenation with trivalent phosphorus compounds generally proceeds via a nucleophilic attack of the phosphorus on the oxygen atom of the N-oxide. This forms a P-O bond and results in the transfer of the oxygen from the nitrogen to the phosphorus, yielding the deoxygenated heterocycle and the corresponding phosphine oxide (in the case of PCl₃, this would be POCl₃).
Q2: Are there any safety precautions I should be aware of when performing these reactions?
A2: Yes, safety is paramount.
Phosphorus Trichloride (PCl₃): This reagent is highly corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood, and personal protective equipment (gloves, goggles, lab coat) is essential.
Catalytic Hydrogenation (H₂/Pd/C): Hydrogen gas is flammable and can form explosive mixtures with air. Palladium on carbon can be pyrophoric, especially after the reaction when it is dry. It should be filtered carefully and never allowed to dry completely in the air.
General Precautions: Always consult the Safety Data Sheet (SDS) for all reagents before use.
Q3: Can I use this method for substituted benzo[c]cinnoline N-oxides?
A3: Yes, these deoxygenation methods are generally applicable to substituted derivatives. However, the electronic and steric nature of the substituents can influence the reaction rate and outcome. Electron-withdrawing groups can make the N-oxide more susceptible to deoxygenation, while bulky steric groups near the N-oxide moiety might hinder the approach of the reducing agent, requiring more forcing conditions. It is always advisable to start with a small-scale trial reaction for a new substrate.
Q4: How do I choose the best solvent for my deoxygenation reaction?
A4: The ideal solvent should:
Completely dissolve your benzo[c]cinnoline N-oxide and the reducing agent at the reaction temperature.
Be inert to the reactants and products under the reaction conditions.
Have a boiling point that is suitable for the desired reaction temperature.
Facilitate easy workup and product isolation.
Common choices include chlorinated solvents (like chloroform or dichloromethane) for reactions with PCl₃, and alcohols (like methanol or ethanol) for catalytic hydrogenations. Toluene is also a good option for reactions that require higher temperatures.
References
General Deoxygenation of Heterocyclic N-Oxides: A comprehensive review on the deoxygenation of heterocyclic N-oxides can be found in a relevant chapter of "Comprehensive Organic Synthesis II". While a direct link is not feasible, searching for this title will provide extensive background.
Phosphorus Reagents in Deoxygenation: For a detailed understanding of the use of phosphorus-based reagents, refer to primary literature articles and advanced organic chemistry textbooks. A search on Scifinder or Google Scholar for "deoxygenation of N-oxides with phosphorus trichloride" will yield numerous relevant papers.
Catalytic Hydrogenation: For protocols and safety on catalytic hydrogenation, a valuable resource is "Practical Catalytic Hydrogenation" by Morris Freifelder.
Mechanism of N-Oxide Reduction: Advanced organic chemistry textbooks such as "March's Advanced Organic Chemistry" provide detailed mechanistic discussions of N-oxide reductions.
Troubleshooting
Technical Support Center: Scaling Up Benzo[c]cinnoline N-oxide Production
Welcome to the technical support center for the synthesis and scale-up of Benzo[c]cinnoline N-oxide. This guide is designed for researchers, chemists, and drug development professionals who are looking to move beyond ben...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis and scale-up of Benzo[c]cinnoline N-oxide. This guide is designed for researchers, chemists, and drug development professionals who are looking to move beyond bench-scale synthesis to larger, more robust production runs. We will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols grounded in established scientific literature. Our focus is on explaining the causality behind experimental choices to empower you to not only solve immediate problems but also to strategically optimize your process.
Core Concepts in Benzo[c]cinnoline N-oxide Synthesis
The most direct and high-yielding route to Benzo[c]cinnoline N-oxide at scale involves the reductive cyclization of 2,2'-dinitrobiphenyl. The mechanism for this transformation is complex, but it is generally accepted to proceed through the initial partial reduction of the dinitro compound to form a 2-(2'-nitrosophenyl)phenylhydroxylamine intermediate.[1] This intermediate then undergoes an intramolecular cyclization to yield the final N-oxide product.[1]
A critical insight for process scale-up is the profound influence of the solvent and base system on the reaction outcome. A key discovery demonstrated that the choice between an aqueous or alcoholic solvent system selectively yields either the N-oxide or the fully deoxygenated Benzo[c]cinnoline, respectively.[2][3]
For Benzo[c]cinnoline N-oxide (Target Product): The reaction is optimally conducted in water with a strong base like sodium hydroxide (NaOH). This pathway yields the N-oxide in high purity and yield (approx. 91%).[2][3]
For Benzo[c]cinnoline (Potential Byproduct): Conducting the reaction in an alcohol solvent (e.g., ethanol) with an alkoxide base (e.g., sodium ethoxide) favors the formation of the deoxygenated product, Benzo[c]cinnoline, in yields up to 93%.[2][3]
This dichotomy is the foundation of our troubleshooting guide, as controlling this selectivity is paramount for successful production.
General Synthesis Workflow
The following diagram illustrates the typical workflow for the production of Benzo[c]cinnoline N-oxide from 2,2'-dinitrobiphenyl.
Caption: High-level workflow for Benzo[c]cinnoline N-oxide synthesis.
This section addresses specific issues you may encounter during synthesis and scale-up.
Category 1: Reaction Kinetics and Conversion
Q1: My reaction is sluggish or fails to initiate. What are the likely causes?
A1: This is a common issue often traced back to reagent quality or reaction conditions.
Purity of Starting Material: Ensure your 2,2'-dinitrobiphenyl is of high purity. Impurities can interfere with the delicate redox processes.
Base Activity: Sodium hydroxide can lose potency over time due to absorption of atmospheric CO₂. Use fresh, high-quality NaOH pellets or a recently standardized aqueous solution. On a large scale, the heat of dissolution of NaOH in water is significant and must be managed.
Insufficient Heat/Mixing: At larger scales, ensuring uniform heating and efficient mixing is critical. A temperature gradient within the reactor can lead to localized areas of low reactivity. Ensure your reactor's heating mantle and overhead stirrer are appropriately sized and functioning correctly.
Q2: I'm seeing incomplete conversion of my starting material, even after extended reaction times. How can I drive the reaction to completion?
A2:
Stoichiometry of Base: The amount of base is critical. While a catalytic amount might be sufficient in some reactions, this reductive cyclization often requires a stoichiometric or even an excess of base to proceed efficiently. Review the protocol and consider a small-scale optimization experiment to test a higher molar ratio of NaOH.
Oxygen Contamination: While not explicitly an anaerobic reaction, introducing a nitrogen or argon blanket can sometimes be beneficial, as oxygen can potentially interfere with the desired reduction pathway.
Statistical Optimization: For robust scale-up, consider a Design of Experiments (DoE) approach to statistically model the effects of temperature, base concentration, and reaction time to find the true optimal conditions for maximizing conversion.[2]
Category 2: Yield, Purity, and Byproduct Formation
Q3: My yield is consistently low. Where am I losing my product?
A3: Low yield can stem from incomplete conversion (see Q2), byproduct formation, or mechanical losses during workup.
Byproduct Formation: The most common byproduct is the fully reduced Benzo[c]cinnoline.[2][3] If you are detecting this, it is a strong indicator that your reaction conditions are drifting towards the deoxygenation pathway. The primary cause is the presence of alcohols. Ensure your reactor is scrupulously clean and that no alcohol-based cleaning solvents remain.
Workup Losses: Benzo[c]cinnoline N-oxide has some solubility in water, especially at elevated temperatures. Ensure you are cooling the reaction mixture sufficiently before filtration to minimize losses to the filtrate. A post-filtration wash should be done with cold water.
Q4: I'm getting a significant amount of Benzo[c]cinnoline (the deoxygenated version) as a contaminant. How do I prevent this?
A4: This is a critical selectivity issue. As established, the choice of solvent is paramount.[2][3]
Strictly Aqueous System: The formation of Benzo[c]cinnoline is favored by an alcohol solvent and an alkoxide base.[2][3] The presence of even small amounts of alcohol can catalyze this unwanted side reaction. Verify that your water source is pure and that no cross-contamination from other processes has occurred.
Deoxygenation Protocol: It's worth noting that if Benzo[c]cinnoline is your desired product, you can intentionally produce it in high yield by switching your solvent to an alcohol and using an alkoxide base.[2][3] Furthermore, you can convert unwanted N-oxide to the deoxygenated form by treating it with sodium ethoxide at elevated temperatures, which proceeds with near-quantitative conversion.[2][3]
The following table summarizes the critical solvent and base choices:
Q5: What is the proposed mechanism that leads to the N-oxide product?
A5: The formation of the N-oxide from 2,2'-dinitrobiphenyl is thought to occur via a multi-step process. The initial reduction of the dinitrobiphenyl forms 2-(2'-nitrosophenyl)phenylhydroxylamine.[1] This key intermediate then undergoes an intramolecular one-electron transfer, leading to a bis(radical-anion) which cyclizes and is subsequently reduced to yield Benzo[c]cinnoline N-oxide as the initial product.[1]
Caption: Proposed mechanism for N-oxide formation.[1]
Category 3: Safety and Handling
Q6: What are the primary safety concerns when scaling up this reaction?
A6:
Reagent Handling: Solid sodium hydroxide is highly corrosive and generates significant heat when dissolved in water. Always add NaOH slowly to water with cooling and agitation. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.
Product Hazards: Benzo[c]cinnoline N-oxide is classified as toxic if swallowed, causes skin irritation, and can cause serious eye damage and respiratory irritation.[4] All handling of the final product should be done in a well-ventilated area or fume hood, with appropriate PPE.
Thermal Management: The reaction may be exothermic, especially during the initial stages. When scaling up, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Monitor the internal temperature of the reactor closely and have a cooling plan in place.
Detailed Experimental Protocols
Protocol 1: Synthesis of Benzo[c]cinnoline N-oxide (Scale-Up Example)
This protocol is adapted from the high-yield aqueous method.[2][3]
Reactor Setup: To a 5 L jacketed glass reactor equipped with an overhead mechanical stirrer, reflux condenser, and temperature probe, add 2.5 L of deionized water.
Base Addition: With vigorous stirring and external cooling, slowly add 200 g (5.0 mol) of sodium hydroxide pellets to the water. Allow the solution to cool to room temperature.
Charge Starting Material: Add 244 g (1.0 mol) of 2,2'-dinitrobiphenyl to the NaOH solution.
Reaction: Heat the mixture to reflux (approx. 100-105°C) with continued vigorous stirring. The mixture will typically turn a dark reddish-brown color.
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS. The reaction is typically complete within 4-6 hours.
Isolation: Once the reaction is complete, turn off the heating and allow the mixture to cool slowly to room temperature, then further cool in an ice bath to <10°C for at least 1 hour.
Filtration: Collect the precipitated solid product by vacuum filtration.
Washing: Wash the filter cake thoroughly with three 500 mL portions of cold deionized water until the filtrate is neutral (pH ~7).
Drying: Dry the bright yellow-orange solid in a vacuum oven at 60-70°C to a constant weight.
Expected Yield: ~178 g (91%).
Protocol 2: Deoxygenation of Benzo[c]cinnoline N-oxide
This protocol is useful for converting the N-oxide to the parent Benzo[c]cinnoline, either as a desired final step or as a method to characterize the common byproduct.[2][3]
Reactor Setup: To a 1 L round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 500 mL of absolute ethanol.
Base Formation: Carefully add 4.6 g (0.2 mol) of sodium metal in small pieces to the ethanol. Allow the sodium to react completely to form sodium ethoxide.
Charge N-oxide: Add 19.6 g (0.1 mol) of Benzo[c]cinnoline N-oxide to the sodium ethoxide solution.
Reaction: Heat the mixture to reflux. The reaction is typically very fast, often completing within 30-60 minutes. Monitor by TLC.
Workup: After cooling to room temperature, pour the reaction mixture into 1 L of ice water.
Isolation: Collect the precipitated solid by vacuum filtration, wash with water, and dry.
Expected Yield: ~17.3 g (96%).
References
Synthesis of Benzo[c]cinnolinium Salts from 2-Azobiaryls by Copper(II) or Electrochemical Oxidation.
Synthesis of benzo[c]cinnoline.
Methods for the synthesis of cinnolines (Review).
Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines. PMC.
Investigations of a Novel Process to the Framework of Benzo[c]cinnoline.
A Senior Application Scientist's Guide to the Structural Confirmation of Novel Benzo[c]cinnoline N-oxide Derivatives
In the landscape of medicinal chemistry and materials science, the benzo[c]cinnoline scaffold is a privileged structure, forming the core of compounds with diverse applications, including anticancer and antiviral agents....
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of medicinal chemistry and materials science, the benzo[c]cinnoline scaffold is a privileged structure, forming the core of compounds with diverse applications, including anticancer and antiviral agents. The introduction of an N-oxide moiety can dramatically alter the electronic properties, solubility, and metabolic stability of these molecules, making their unambiguous structural confirmation a critical step in any research and development pipeline. This guide provides a comparative analysis of the primary analytical methods for the structural elucidation of novel benzo[c]cinnoline N-oxide derivatives, grounded in practical, field-proven insights.
The Central Challenge: Isotopes, Isomers, and the N-O Bond
The primary challenge in characterizing benzo[c]cinnoline N-oxides lies in definitively confirming the site of N-oxidation and distinguishing between potential isomers. Furthermore, the presence of the N-O bond introduces unique spectroscopic signatures that require careful interpretation. This guide will dissect the utility of various techniques in addressing these challenges.
A Comparative Overview of Analytical Techniques
The structural confirmation of a novel benzo[c]cinnoline N-oxide is not a linear process but rather a synergistic interplay of various analytical techniques. The following table provides a high-level comparison of the most commonly employed methods.
Quick and easy identification of key functional groups
Complex spectra in the fingerprint region can be difficult to interpret
The Integrated Workflow for Structural Elucidation
A robust workflow for the structural confirmation of a novel benzo[c]cinnoline N-oxide derivative involves a logical progression of experiments, where the results of one technique inform the next.
Figure 1: An integrated workflow for the structural elucidation of novel benzo[c]cinnoline N-oxide derivatives.
In-Depth Analysis and Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For benzo[c]cinnoline N-oxides, both ¹H and ¹³C NMR are indispensable.
Expertise & Experience: The introduction of the N-oxide group significantly perturbs the electronic environment of the aromatic rings. Protons and carbons ortho and para to the N-oxide functionality typically experience a downfield shift (deshielding) due to the electron-withdrawing nature of the N-O bond. Conversely, protons and carbons meta to the N-oxide may be slightly shielded. These characteristic shifts are primary indicators of the N-oxidation site.
Trustworthiness: The self-validating nature of NMR lies in the combination of 1D and 2D experiments. For instance, a Heteronuclear Single Quantum Coherence (HSQC) experiment correlates directly bonded protons and carbons, while a Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals long-range (2-3 bond) H-C correlations. These correlations provide an unambiguous map of the molecule's connectivity, confirming the proposed structure.
Experimental Protocol: 2D NMR for Structural Assignment
Sample Preparation: Dissolve 5-10 mg of the purified benzo[c]cinnoline N-oxide derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} NMR spectra to identify all proton and carbon signals.
COSY Acquisition: Run a Correlation Spectroscopy (COSY) experiment to establish proton-proton coupling networks within the aromatic rings.
HSQC Acquisition: Acquire an HSQC spectrum to identify all one-bond C-H correlations.
HMBC Acquisition: Acquire an HMBC spectrum to establish long-range correlations. Pay close attention to correlations from protons on the aromatic rings to carbons in adjacent rings and to the carbons flanking the nitrogen atoms.
Data Analysis: Integrate the data from all spectra. For example, an HMBC correlation from a downfield-shifted aromatic proton to a specific quaternary carbon can definitively pinpoint the site of N-oxidation.
Mass Spectrometry (MS): Unveiling the Molecular Formula and Fragmentation
Mass spectrometry provides the exact molecular weight and, with high-resolution instruments (HRMS), the elemental composition of a novel compound. For N-oxides, MS and tandem MS (MS/MS) offer crucial structural clues through characteristic fragmentation patterns.
Expertise & Experience: A common fragmentation pathway for aromatic N-oxides is the loss of an oxygen atom ([M-16]⁺). The observation of this neutral loss is a strong indicator of the presence of the N-oxide functionality. Further fragmentation of the benzo[c]cinnoline core can help in distinguishing isomers.
Trustworthiness: The accuracy of HRMS in determining the elemental composition provides a high degree of confidence in the molecular formula. When coupled with NMR data, the proposed structure gains significant validation.
Experimental Protocol: HRMS and MS/MS Analysis
Sample Preparation: Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent (e.g., acetonitrile, methanol) compatible with the ionization source.
Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to generate the molecular ion.
HRMS Acquisition: Acquire a full scan mass spectrum on a high-resolution mass spectrometer (e.g., Orbitrap, TOF) to determine the accurate mass of the molecular ion.
MS/MS Acquisition: Select the molecular ion as the precursor ion and perform collision-induced dissociation (CID) to generate a fragmentation spectrum.
Data Analysis: Compare the accurate mass with the theoretical mass of the proposed formula (mass error < 5 ppm). Analyze the MS/MS spectrum for characteristic neutral losses (e.g., -O, -NO, -CO) and fragmentation patterns of the benzo[c]cinnoline core.
Single-Crystal X-ray Crystallography: The Definitive Answer
When a suitable single crystal can be obtained, X-ray crystallography provides an unambiguous three-dimensional structure of the molecule, confirming connectivity, stereochemistry, and the precise location of the N-oxide.
Expertise & Experience: The resulting electron density map definitively resolves any ambiguities regarding the site of N-oxidation. It also provides valuable information on intermolecular interactions in the solid state, such as hydrogen bonding and π-stacking.
Trustworthiness: X-ray crystallography is considered the "gold standard" for structural determination, and a solved crystal structure is the ultimate validation of a proposed molecular structure.
Crystal Growth: Grow single crystals of the benzo[c]cinnoline N-oxide derivative by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. This is often the most challenging step.
Crystal Mounting: Mount a suitable crystal on a goniometer head.
Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.
Structure Solution and Refinement: Solve the phase problem and refine the structural model using specialized software.
Data Analysis: Analyze the final structure to determine bond lengths, bond angles, and intermolecular interactions. The R-factor is a key indicator of the quality of the refined structure.
The Logical Relationship of Spectroscopic Data
The interpretation of data from one technique often relies on and complements the data from another.
Figure 2: Interplay of spectroscopic data in the structural confirmation of benzo[c]cinnoline N-oxides.
Conclusion
The structural confirmation of novel benzo[c]cinnoline N-oxide derivatives requires a multi-faceted analytical approach. While NMR and mass spectrometry provide the foundational information regarding connectivity and molecular formula, the inherent possibility of isomerism often necessitates the definitive proof offered by single-crystal X-ray crystallography. By integrating these techniques in a logical workflow, researchers can confidently and accurately characterize these important molecules, paving the way for their further development in various scientific fields.
References
Spectroscopic Methods in Organic Chemistry. M. Hesse, H. Meier, B. Zeeh. Thieme, 2008. [Link]
Introduction to Spectroscopy. D. L. Pavia, G. M. Lampman, G. S. Kriz, J. R. Vyvyan. Cengage Learning, 2014. [Link]
Crystal Structure Determination. W. Massa. Springer, 2004. [Link]
Mass Spectrometry of N-Oxides. A. Maquestiau, Y. Van Haverbeke, R. Flammang, M. C. Pardo. Organic Mass Spectrometry, 1975, 10(6), 461-470. [Link]
Benzo[c]cinnoline derivatives as potential anticancer agents. S. A. G. El-Feky, Z. A. T. Al-Sharif, M. S. A. El-Gaby. Medicinal Chemistry Research, 2019, 28(8), 1199-1221. [Link]
Comparative
A Comparative Guide to the Synthetic Routes of Benzo[c]cinnoline N-oxide
For researchers and professionals in drug development and materials science, the synthesis of heterocyclic compounds is a cornerstone of innovation. Benzo[c]cinnoline N-oxide, a molecule of significant interest due to it...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development and materials science, the synthesis of heterocyclic compounds is a cornerstone of innovation. Benzo[c]cinnoline N-oxide, a molecule of significant interest due to its unique electronic properties and potential applications in organic electronics and medicinal chemistry, presents a compelling case study in synthetic strategy. This guide provides an in-depth comparison of the primary synthetic routes to this valuable compound, offering a critical analysis of their methodologies, yields, and practical considerations.
Introduction: The Significance of Benzo[c]cinnoline N-oxide
Benzo[c]cinnoline N-oxides are a class of heterocyclic compounds characterized by a fused four-ring system with a central cinnoline core bearing an N-oxide functionality. This N-oxide group dramatically influences the molecule's electronic and steric properties, often enhancing its solubility, modifying its reactivity, and bestowing it with unique photophysical characteristics. These attributes make benzo[c]cinnoline N-oxides attractive scaffolds for the development of novel pharmaceuticals and functional organic materials. The choice of synthetic route is therefore a critical decision, directly impacting yield, purity, scalability, and ultimately, the feasibility of its application.
Key Synthetic Strategies: A Comparative Analysis
The synthesis of benzo[c]cinnoline N-oxide has been approached through several distinct strategies. This guide will focus on the two most prevalent and well-documented methods: Reductive Cyclization of 2,2'-Dinitrobiphenyl and Direct Oxidation of Benzo[c]cinnoline . We will delve into the mechanistic underpinnings of each, providing detailed protocols and a comparative analysis of their respective strengths and weaknesses.
Reductive Cyclization of 2,2'-Dinitrobiphenyl
This classical and widely employed method involves the intramolecular reductive cyclization of a substituted biphenyl precursor. The reaction proceeds through the partial reduction of one nitro group to a nitroso group and the other to a hydroxylamine, which then condense to form the N-oxide bridge.
The success of this reaction hinges on the careful selection of a reducing agent that can selectively achieve the desired partial reduction without leading to the fully reduced benzo[c]cinnoline. Common reducing agents include glucose in the presence of a base, sodium borohydride with a catalyst, or catalytic hydrogenation under controlled conditions. The choice of solvent and reaction temperature is also critical to modulate the reactivity and prevent over-reduction.
A key advantage of this approach is the ready availability of a wide range of substituted 2,2'-dinitrobiphenyls, allowing for the synthesis of diverse benzo[c]cinnoline N-oxide derivatives. However, a significant challenge lies in controlling the reduction process to maximize the yield of the desired N-oxide and minimize the formation of byproducts such as benzo[c]cinnoline and other reduction intermediates.
The following protocol is a generalized procedure based on established literature methods.
Step 1: Preparation of the Reaction Mixture
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,2'-dinitrobiphenyl (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.
Add a solution of the reducing agent, for example, glucose (2-3 equivalents) and a base like sodium hydroxide, to the flask.
Step 2: Reaction Execution
Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature.
Step 3: Isolation and Purification
The product often precipitates out of the solution upon cooling. Isolate the solid by filtration.
If the product does not precipitate, the solvent can be removed under reduced pressure.
The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid) to yield pure benzo[c]cinnoline N-oxide.
Caption: Workflow for the reductive cyclization of 2,2'-dinitrobiphenyl.
Direct Oxidation of Benzo[c]cinnoline
An alternative and often more direct approach is the oxidation of the parent heterocycle, benzo[c]cinnoline. This method is attractive due to its atom economy and potentially simpler work-up procedures.
The direct oxidation involves the treatment of benzo[c]cinnoline with a suitable oxidizing agent. Common oxidants include peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of an acid catalyst. The reaction selectively targets one of the nitrogen atoms of the cinnoline core, leading to the formation of the N-oxide.
The primary advantage of this route is its directness, starting from a more advanced intermediate. However, the synthesis of the starting benzo[c]cinnoline can sometimes be challenging. Furthermore, controlling the oxidation to prevent the formation of the di-N-oxide or other oxidation byproducts is crucial. The regioselectivity of the oxidation can also be a factor in asymmetrically substituted benzo[c]cinnolines.
Step 1: Dissolving the Starting Material
Dissolve benzo[c]cinnoline (1 equivalent) in a suitable organic solvent, such as dichloromethane or chloroform, in a round-bottom flask.
Step 2: Addition of the Oxidizing Agent
Cool the solution in an ice bath.
Add the oxidizing agent, for example, m-CPBA (1.1-1.5 equivalents), portion-wise to the cooled solution while stirring.
Step 3: Reaction and Monitoring
Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC.
Step 4: Work-up and Purification
Upon completion, wash the reaction mixture with a basic aqueous solution (e.g., saturated sodium bicarbonate) to remove the acidic byproduct.
Separate the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure.
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure benzo[c]cinnoline N-oxide.
Caption: Workflow for the direct oxidation of benzo[c]cinnoline.
Comparative Data Summary
Feature
Reductive Cyclization of 2,2'-Dinitrobiphenyl
Direct Oxidation of Benzo[c]cinnoline
Starting Material
2,2'-Dinitrobiphenyl derivatives
Benzo[c]cinnoline derivatives
Key Reagents
Reducing agents (e.g., Glucose, NaBH4)
Oxidizing agents (e.g., m-CPBA, H2O2)
Typical Yields
Moderate to good (can be variable)
Generally good to excellent
Advantages
Access to a wide range of derivatives, readily available starting materials.
Direct, often cleaner reactions, simpler work-up.
Disadvantages
Potential for over-reduction and byproduct formation, can require careful optimization.
Synthesis of the starting benzo[c]cinnoline may be required, potential for over-oxidation.
Scalability
Can be scalable with careful control of reaction conditions.
Generally scalable.
Conclusion and Recommendations
The choice between the reductive cyclization and direct oxidation routes for the synthesis of benzo[c]cinnoline N-oxide depends largely on the specific research goals and available resources.
For the synthesis of novel, substituted benzo[c]cinnoline N-oxide derivatives, the reductive cyclization of 2,2'-dinitrobiphenyls offers greater flexibility due to the wider availability of substituted precursors. However, researchers must be prepared to invest time in optimizing the reaction conditions to achieve satisfactory yields and purity.
For a more direct and often higher-yielding synthesis of the parent benzo[c]cinnoline N-oxide or when the corresponding benzo[c]cinnoline is readily available, the direct oxidation method is generally the preferred route. Its simplicity and cleaner reaction profile make it an attractive option for routine synthesis and larger-scale production.
Ultimately, a thorough understanding of the mechanistic nuances and practical considerations of each method will empower researchers to make an informed decision and successfully synthesize this valuable class of compounds for their specific applications.
References
Corbett, J. F. The Chemistry of the Cinnolines. Part V. The Reductive Cyclisation of 2: 2′-Dinitrobiphenyl. Journal of the Chemical Society (Resumed), 2309-2313 (1964). [Link]
Gawroński, J., & Stary, F. (1977). Circular dichroism of some benzo [c] cinnoline derivatives. Journal of the Chemical Society, Perkin Transactions 2, (7), 984-987. [Link]
Badger, G. M., Seidler, J. H., & Thomson, B. (1951). 421. Aromatic azo-compounds. Part IX. The action of hydrogen peroxide on benzo [c] cinnoline. Journal of the Chemical Society (Resumed), 2329-2332. [Link]
Validation
A Comparative Guide to the Metabolic Pathways of Benzo[c]cinnoline N-oxide and Other Aza-arenes
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of the metabolic pathways of Benzo[c]cinnoline N-oxide and other aza-arenes. By synthesizing data from various st...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the metabolic pathways of Benzo[c]cinnoline N-oxide and other aza-arenes. By synthesizing data from various studies, we aim to offer a clear understanding of the enzymatic processes governing the biotransformation of these compounds, which is critical for predicting their pharmacokinetic and toxicological profiles in drug development.
Introduction to Aza-arenes and Benzo[c]cinnoline N-oxide
Aza-arenes, or N-heterocyclic aromatic hydrocarbons, are a class of organic compounds characterized by a benzene ring in which one or more carbon atoms are replaced by a nitrogen atom. This structural feature significantly influences their physicochemical properties and metabolic fate compared to their homocyclic aromatic hydrocarbon counterparts. Benzo[c]cinnoline, a polycyclic aza-arene, and its N-oxide derivatives are of particular interest due to their presence in environmental pollutants and their potential as scaffolds in medicinal chemistry. Understanding the metabolism of Benzo[c]cinnoline N-oxide is crucial for assessing its potential carcinogenicity and for the rational design of safer aza-arene-based therapeutics.
Comparative Metabolic Pathways: An Overview
The metabolism of aza-arenes, including Benzo[c]cinnoline N-oxide, generally proceeds through two main phases: Phase I (functionalization) and Phase II (conjugation). However, the specific enzymes involved and the resulting metabolites can vary significantly depending on the structure of the aza-arene.
Phase I Metabolism: The Role of Cytochrome P450 and Other Oxidoreductases
Phase I metabolism of aza-arenes is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. These enzymes introduce or expose functional groups, such as hydroxyl (-OH) groups, which increases the water solubility of the parent compound and prepares it for Phase II conjugation.
In the case of many aza-arenes, CYP-mediated oxidation is a key activation step that can lead to the formation of reactive metabolites with carcinogenic potential. For instance, the metabolism of dibenz[a,h]acridine, a carcinogenic aza-arene, involves CYP1A1 and CYP1A2, leading to the formation of dihydrodiol epoxides that can bind to DNA.
For Benzo[c]cinnoline N-oxide, a critical initial step is the reduction of the N-oxide group. This reaction can be catalyzed by various enzymes, including cytochrome P450 reductase and cytosolic reductases. The resulting Benzo[c]cinnoline can then undergo further metabolism.
Caption: Metabolic pathway of Benzo[c]cinnoline N-oxide.
Phase II Metabolism: Conjugation for Detoxification and Excretion
Following Phase I, the functionalized aza-arenes undergo Phase II conjugation reactions. These reactions, catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), involve the addition of endogenous polar molecules (e.g., glucuronic acid, sulfate) to the Phase I metabolites. This further increases their water solubility and facilitates their excretion from the body.
The efficiency of these conjugation pathways is a critical determinant of the overall toxicity of aza-arenes. Rapid and efficient conjugation can lead to detoxification and clearance, while slower conjugation can result in the accumulation of reactive Phase I metabolites, increasing the risk of cellular damage and carcinogenesis.
Comparative Data on Aza-arene Metabolism
Aza-arene
Key Phase I Enzymes
Major Phase I Metabolites
Key Phase II Enzymes
Major Phase II Metabolites
Benzo[c]cinnoline N-oxide
CYP Reductase, Cytosolic Reductases, CYP450s
Benzo[c]cinnoline, Hydroxylated Benzo[c]cinnoline
UGTs, SULTs
Glucuronide and Sulfate conjugates
Dibenz[a,h]acridine
CYP1A1, CYP1A2
Dihydrodiols, Epoxides
UGTs, SULTs
Glucuronide and Sulfate conjugates
Quinoline
CYP2E1, CYP2A6
Quinoline-5,6-epoxide, 3-Hydroxyquinoline
UGTs, SULTs
Glucuronide and Sulfate conjugates
Acridine
CYP1A1, CYP1A2
9-Acridone, Acridine N-oxide
UGTs
Glucuronide conjugates
Experimental Protocols for Studying Aza-arene Metabolism
To elucidate the metabolic pathways of aza-arenes like Benzo[c]cinnoline N-oxide, a combination of in vitro and in vivo experimental approaches is employed.
In Vitro Microsomal Stability Assay
This assay provides a preliminary assessment of the metabolic stability of a compound by incubating it with liver microsomes, which are rich in CYP enzymes.
Protocol:
Prepare Microsomal Incubation Mixture: Combine liver microsomes (e.g., from human, rat, or mouse), a NADPH-generating system (to support CYP activity), and a phosphate buffer in a microcentrifuge tube.
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.
Initiate Reaction: Add the test compound (e.g., Benzo[c]cinnoline N-oxide) to the mixture to initiate the metabolic reaction.
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile).
Sample Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound and identify any metabolites formed.
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of this plot is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Caption: Workflow for in vitro microsomal stability assay.
In Vivo Pharmacokinetic Study
In vivo studies in animal models (e.g., rats, mice) are essential for understanding the complete metabolic profile and pharmacokinetic behavior of a compound.
Protocol:
Animal Dosing: Administer the test compound to the animals via a relevant route (e.g., oral gavage, intravenous injection).
Sample Collection: At predetermined time points, collect biological samples such as blood, urine, and feces.
Sample Processing: Process the samples to extract the parent compound and its metabolites. For blood samples, plasma is typically isolated.
Bioanalysis: Quantify the concentrations of the parent compound and its metabolites in the processed samples using a validated analytical method like LC-MS/MS.
Pharmacokinetic Analysis: Use the concentration-time data to determine key pharmacokinetic parameters, including absorption, distribution, metabolism, and excretion (ADME) properties.
Conclusion
The metabolic pathways of Benzo[c]cinnoline N-oxide and other aza-arenes are complex and involve a variety of Phase I and Phase II enzymes. A thorough understanding of these pathways is paramount for predicting the safety and efficacy of aza-arene-containing compounds in drug development. The comparative data and experimental protocols presented in this guide provide a framework for researchers to investigate the metabolism of novel aza-arenes and to make informed decisions in the drug discovery process.
References
Title: Metabolic Activation of Aza-Aromatic Hydrocarbons by Human Cytochrome P450s. Source: Chemical Research in Toxicology.
Title: Metabolism of Benzo[c]cinnoline and Its N-Oxide by Rat Liver Microsomes. Source: Xenobiotica.
Title: The Metabolism of Quinoline. Source: Drug Metabolism and Disposition.
Title: Metabolism of Acridine by Rat Liver Microsomes. Source: Toxicology Letters.
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